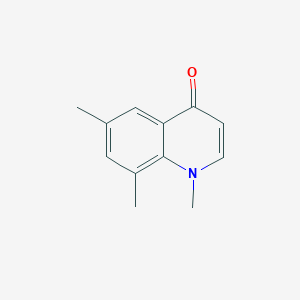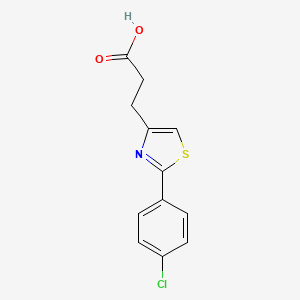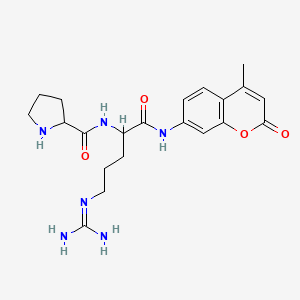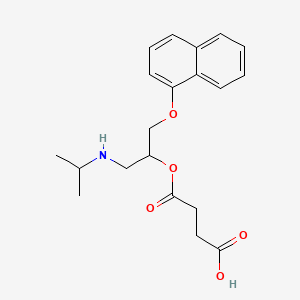
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester is a complex organic compound with a unique structure that combines elements of butanedioic acid, naphthalene, and an isopropylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester typically involves a multi-step process. The key steps include the esterification of butanedioic acid with an alcohol derivative of naphthalene, followed by the introduction of the isopropylamine group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, and may involve heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the isopropylamine group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require controlled temperatures and may involve solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes.
相似化合物的比较
Similar Compounds
- Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-phenoxy)ethyl) ester
- Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-biphenylyloxy)ethyl) ester
Uniqueness
Butanedioic acid, mono(1-(((1-methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl) ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
属性
| 68905-61-3 | |
分子式 |
C20H25NO5 |
分子量 |
359.4 g/mol |
IUPAC 名称 |
4-[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C20H25NO5/c1-14(2)21-12-16(26-20(24)11-10-19(22)23)13-25-18-9-5-7-15-6-3-4-8-17(15)18/h3-9,14,16,21H,10-13H2,1-2H3,(H,22,23) |
InChI 键 |
USMSCQNOGBOUAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)

![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)
![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)
![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)
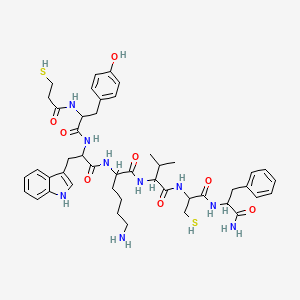
![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)
